molecular formula C5H4NNaO3 B583634 2,4,6-Piperidinetrione Sodium Salt CAS No. 1135049-14-7

2,4,6-Piperidinetrione Sodium Salt

Cat. No.: B583634
CAS No.: 1135049-14-7
M. Wt: 149.081
InChI Key: GXLNBBTXKZHCIK-UHFFFAOYSA-M
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Description

2,4,6-Piperidinetrione Sodium Salt is a chemical compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The sodium salt form enhances its solubility and stability, making it suitable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione Sodium Salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide, followed by Michael addition with ethyl cyanoacetate or diethylmalonate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Piperidinetrione Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sodium salt acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium or rhodium in the presence of hydrogen gas.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

2,4,6-Piperidinetrione Sodium Salt has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Piperidinetrione Sodium Salt involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit protein synthesis by targeting ribosomal subunits . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Piperidinetrione Sodium Salt is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its analogs. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility in scientific research and industrial applications.

Properties

IUPAC Name

sodium;piperidin-1-ide-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3.Na/c7-3-1-4(8)6-5(9)2-3;/h1-2H2,(H,6,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLNBBTXKZHCIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC(=O)[N-]C1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858320
Record name Sodium 2,4,6-trioxopiperidin-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135049-14-7
Record name Sodium 2,4,6-trioxopiperidin-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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